In Vitro Renin Inhibitory Potency: Zankiren vs. Aliskiren vs. Remikiren (Human Plasma IC50)
Zankiren demonstrates a specific range of human plasma renin inhibitory activity that is distinct from its main comparators. In standardized in vitro assays at pH 7.4, Zankiren exhibits an IC50 of 0.72-1.10 nM [1]. This positions Zankiren as less potent than aliskiren (IC50: 0.2-0.6 nM) [2][3] but within a comparable order of magnitude to remikiren (IC50: 0.2-0.8 nM) [4]. The variance in reported IC50 values for Zankiren (0.72 nM to 1.10 nM) underscores its distinct biochemical interaction profile relative to the more consistently reported, higher potency of aliskiren.
| Evidence Dimension | Inhibitory concentration against human plasma renin at pH 7.4 |
|---|---|
| Target Compound Data | IC50: 0.72 nM - 1.10 nM |
| Comparator Or Baseline | Aliskiren: IC50 0.2-0.6 nM; Remikiren: IC50 0.2-0.8 nM |
| Quantified Difference | Zankiren is approximately 1.2- to 5.5-fold less potent than aliskiren based on lower-bound to upper-bound comparisons. Remikiren and Zankiren have overlapping potency ranges. |
| Conditions | In vitro assay using human plasma renin at pH 7.4 |
Why This Matters
This specific potency tier defines Zankiren as an early-generation peptide DRI, which is essential for researchers studying structure-activity relationships (SAR) or benchmarking new renin inhibitors against a reference compound with a known, moderate potency profile.
- [1] BindingDB. (n.d.). PrimarySearch_Ki: Entry 50006269 (Zankiren). View Source
- [2] Gradman, A. H., et al. (2005). Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients. Circulation, 111(8), 1012-1018. View Source
- [3] Staessen, J. A., Li, Y., & Richart, T. (2006). Oral renin inhibitors. The Lancet, 368(9545), 1449-1456. View Source
- [4] Gossas, T., Vrang, L., Henderson, I., Sedig, S., Sahlberg, C., Lindström, E., & Danielson, U. H. (2011). Aliskiren displays long-lasting interactions with human renin. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(8), 769-776. View Source
